molecular formula C16H19N5O B5906863 N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine

N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine

Cat. No. B5906863
M. Wt: 297.35 g/mol
InChI Key: FXZKTQOSKSOOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine, also known as PPNMT inhibitor, is a chemical compound used in scientific research to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla, and PPNMT inhibitor can be used to study the physiological and biochemical effects of this conversion.

Mechanism of Action

N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor works by binding to the active site of PNMT, preventing the enzyme from converting norepinephrine to epinephrine. This inhibition can lead to a decrease in circulating levels of epinephrine and an increase in norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor are dependent on the specific research question being investigated. However, some potential effects of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibition include changes in blood pressure, heart rate, and stress response. N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has also been shown to affect neurotransmitter levels in the brain, which may have implications for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor is its specificity for PNMT, which allows researchers to selectively inhibit this enzyme without affecting other biochemical processes. However, one limitation of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor is its potential for off-target effects, which may complicate the interpretation of research results.

Future Directions

There are many potential future directions for research involving N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor. One area of interest is the role of PNMT in the development and progression of cardiovascular disease. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor may have therapeutic potential for the treatment of psychiatric disorders such as anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibition and its potential clinical applications.

Synthesis Methods

N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with propylamine, followed by the addition of sodium azide and reduction with tin (II) chloride. The resulting product can then be purified using column chromatography.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has been used in a variety of scientific research studies to investigate the role of PNMT in various physiological and biochemical processes. For example, N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has been used to study the effects of epinephrine on blood pressure regulation, as well as the role of PNMT in stress response and anxiety.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-10-21-16(18-19-20-21)17-11-14-13-7-5-4-6-12(13)8-9-15(14)22-2/h4-9H,3,10-11H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZKTQOSKSOOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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